5-[(2-Phenoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-amine
CAS No.: 299443-63-3
Cat. No.: VC21515909
Molecular Formula: C10H11N3OS2
Molecular Weight: 253.3g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 299443-63-3 |
|---|---|
| Molecular Formula | C10H11N3OS2 |
| Molecular Weight | 253.3g/mol |
| IUPAC Name | 5-(2-phenoxyethylsulfanyl)-1,3,4-thiadiazol-2-amine |
| Standard InChI | InChI=1S/C10H11N3OS2/c11-9-12-13-10(16-9)15-7-6-14-8-4-2-1-3-5-8/h1-5H,6-7H2,(H2,11,12) |
| Standard InChI Key | QYUQIVQGVCXZOJ-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)OCCSC2=NN=C(S2)N |
| Canonical SMILES | C1=CC=C(C=C1)OCCSC2=NN=C(S2)N |
Introduction
Chemical Structure and Properties
Molecular Structure and Identification
5-[(2-Phenoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-amine comprises a 1,3,4-thiadiazole ring with an amino group at the 2-position and a (2-phenoxyethyl)sulfanyl substituent at the 5-position. This arrangement creates a molecule with multiple functional groups that contribute to its chemical reactivity and potential biological interactions.
The compound is characterized by the following identifiers:
| Parameter | Value |
|---|---|
| CAS Number | 299443-63-3 |
| Molecular Formula | C₁₀H₁₁N₃OS₂ |
| Molecular Weight | 253.3 g/mol |
| IUPAC Name | 5-(2-phenoxyethylsulfanyl)-1,3,4-thiadiazol-2-amine |
| Standard InChI | InChI=1S/C10H11N3OS2/c11-9-12-13-10(16-9)15-7-6-14-8-4-2-1-3-5-8/h1-5H,6-7H2,(H2,11,12) |
| Standard InChIKey | QYUQIVQGVCXZOJ-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)OCCSC2=NN=C(S2)N |
| PubChem Compound ID | 659931 |
The molecular structure features several key components:
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A 1,3,4-thiadiazole heterocyclic core
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A primary amino group (-NH₂) at position 2
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A phenoxy group connected to an ethyl chain
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A sulfanyl (-S-) linkage connecting the ethyl chain to the thiadiazole ring
Physical and Chemical Properties
| Property | Characteristic |
|---|---|
| Physical State | Solid |
| Appearance | Not specifically reported, likely a white to off-white crystalline solid |
| Solubility | Expected to be soluble in organic solvents such as DMSO, methanol, ethanol, and less soluble in water |
| Hydrogen Bond Donors | 1 (NH₂ group) |
| Hydrogen Bond Acceptors | Multiple (N atoms in thiadiazole ring, O and S atoms) |
| Calculated LogP | Approximately 2-3 (based on similar structures) |
| Melting Point | Not specifically reported |
The compound contains several reactive functional groups:
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The amino group at position 2 can participate in nucleophilic reactions and hydrogen bonding
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The nitrogen atoms in the thiadiazole ring can act as hydrogen bond acceptors
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The sulfanyl linkage introduces flexibility and can undergo oxidation reactions
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The phenoxy group contributes to the lipophilicity of the molecule
Synthesis Methods
General Approaches to 1,3,4-Thiadiazole-2-amine Derivatives
The synthesis of 1,3,4-thiadiazole-2-amine derivatives, including 5-[(2-Phenoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-amine, typically involves several established methodologies. These synthetic approaches provide the foundation for the preparation of various substituted thiadiazoles with diverse functional groups.
One of the most common methods for synthesizing 2-amino-1,3,4-thiadiazoles involves the reaction between thiosemicarbazide and carboxylic acids in the presence of dehydrating agents. This reaction proceeds through the formation of an acylthiosemicarbazide intermediate, which undergoes cyclization to form the thiadiazole ring .
A novel approach described in recent literature utilizes polyphosphate ester (PPE) as a reagent for the one-pot synthesis of 2-amino-1,3,4-thiadiazoles. In this method, the reaction between thiosemicarbazide and carboxylic acid proceeds through three steps in a single reaction vessel, resulting in the formation of the corresponding 2-amino-1,3,4-thiadiazole. This approach offers advantages such as milder reaction conditions, higher yields, and simplified purification procedures .
The general procedure for this method involves:
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Dissolving the carboxylic acid in a mixture of polyphosphate ester and chloroform
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Adding thiosemicarbazide to the reaction mixture
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Refluxing for approximately 10 hours
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Adding water and neutralizing the residual PPE with sodium bicarbonate
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Isolating and purifying the resulting 2-amino-1,3,4-thiadiazole derivative
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy provides essential structural information for the characterization of 5-[(2-Phenoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-amine. While specific NMR data for this particular compound is limited in the available literature, the expected spectral features can be inferred from related 1,3,4-thiadiazole derivatives.
The ¹H NMR spectrum of 5-[(2-Phenoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-amine would typically exhibit the following characteristic signals:
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Aromatic protons of the phenyl ring: multiplets in the region of δ 7.2-7.5 ppm
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Methylene protons adjacent to the oxygen atom (-OCH₂-): triplet at approximately δ 4.1-4.3 ppm
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Methylene protons adjacent to the sulfur atom (-SCH₂-): triplet at approximately δ 3.4-3.6 ppm
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Amino protons (-NH₂): broad singlet at approximately δ 7.4-7.8 ppm
For comparison, the ¹H NMR spectrum of the related compound 5-[2-(phenylthiomethyl)phenyl]-1,3,4-thiadiazol-2-amine (2f) shows:
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NH₂ protons as a broad singlet at δ 7.78 ppm
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Aromatic protons between δ 7.18-7.53 ppm
The ¹³C NMR spectrum would likely display signals for:
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Thiadiazole ring carbons: approximately δ 155-170 ppm
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Aromatic carbons: approximately δ 115-140 ppm
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Methylene carbons: approximately δ 30-70 ppm
Infrared (IR) Spectroscopy
Infrared spectroscopy provides valuable information about the functional groups present in 5-[(2-Phenoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-amine. The expected IR absorption bands include:
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N-H stretching vibrations of the primary amino group: 3300-3500 cm⁻¹
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C=N stretching vibrations of the thiadiazole ring: 1600-1650 cm⁻¹
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C-O-C stretching vibrations of the phenoxy group: 1200-1250 cm⁻¹
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C-S stretching vibrations: 600-700 cm⁻¹
For comparison, the FT-IR spectrum of 5-[2-(phenylthiomethyl)phenyl]-1,3,4-thiadiazol-2-amine (2f) shows characteristic absorptions at 3303 cm⁻¹ (N-H stretching), 1651 cm⁻¹ (C=N stretching), and 1076 cm⁻¹ (C-S stretching) .
Mass Spectrometry
Mass spectrometry is crucial for confirming the molecular weight and structural features of 5-[(2-Phenoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-amine. The expected mass spectrometric data would include:
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Molecular ion peak [M]⁺ at m/z 253, corresponding to the molecular weight of C₁₀H₁₁N₃OS₂
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Fragment ions resulting from the cleavage of the S-CH₂ bond
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Fragment ions corresponding to the phenoxy moiety
Mass spectrometric analysis, particularly high-resolution mass spectrometry (HRMS), would provide accurate mass measurements to confirm the molecular formula and structure of the compound .
Biological Activities
Antimicrobial Activity
1,3,4-Thiadiazole derivatives have been widely investigated for their antimicrobial properties, suggesting potential applications for 5-[(2-Phenoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-amine in this therapeutic area.
5-Amino-1,3,4-thiadiazole-2-thiol, a structurally related compound, has demonstrated antibacterial activity, as noted in the available literature. This activity is attributed to the thiadiazole core's ability to interact with various biological targets, including enzymes and cell membrane components .
Enzyme Inhibition
Enzyme inhibition represents another significant area of biological activity for 1,3,4-thiadiazole derivatives, with particular emphasis on carbonic anhydrase inhibition. Novel 5-amino-1,3,4-thiadiazole-2-sulfonamide derivatives have been synthesized and evaluated as potent inhibitors of carbonic anhydrase isoforms, including hCA I, II, IV, and VII .
The evaluations revealed that some derivatives displayed potent inhibitory activity, with compound 7e showing the most potent activity against hCA II with a Kᵢ value of 7.9 nM . While 5-[(2-Phenoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-amine lacks the sulfonamide group typically associated with carbonic anhydrase inhibition, its structural similarity to other bioactive thiadiazoles suggests potential interactions with enzyme targets.
The amino group at position 2 of the thiadiazole ring could serve as a hydrogen bond donor in enzyme binding pockets, while the phenoxyethyl substituent might contribute to hydrophobic interactions. These structural features could influence the compound's binding affinity and selectivity for various enzyme targets.
Structure-Activity Relationships
Key Structural Features
The biological activities of 5-[(2-Phenoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-amine are likely influenced by several key structural features that determine its interactions with biological targets. Understanding these structure-activity relationships is crucial for rational drug design and optimization.
The 1,3,4-thiadiazole ring serves as the core scaffold, providing rigidity and specific electronic properties to the molecule. The nitrogen atoms in positions 1 and 3, along with the sulfur atom in position 4, create a unique electronic distribution that can influence interactions with biological receptors .
The amino group at position 2 of the thiadiazole ring is a common feature in bioactive thiadiazole derivatives. This group can participate in hydrogen bonding as both a donor and acceptor, potentially forming critical interactions with amino acid residues in protein binding sites. Modifications to this group, such as acylation to form amides, have been shown to significantly alter biological activities .
The phenoxyethyl substituent at position 5 provides lipophilicity, which can enhance membrane permeability and influence compound distribution in biological systems. The oxygen atom in this group can serve as a hydrogen bond acceptor, potentially forming additional interactions with target proteins.
Comparative Analysis with Related Compounds
A comparative analysis of 5-[(2-Phenoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-amine with structurally related compounds provides insights into the importance of specific structural features for biological activity. The following table compares key structural aspects of related thiadiazole derivatives:
| Compound | Core Structure | Position 2 | Position 5 | Notable Biological Activities |
|---|---|---|---|---|
| 5-[(2-Phenoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-amine | 1,3,4-Thiadiazole | -NH₂ | -(S)-CH₂CH₂-O-Ph | Not specifically reported |
| 5-Phenyl-1,3,4-thiadiazol-2-amine (2a) | 1,3,4-Thiadiazole | -NH₂ | -Ph | Anticancer activity (IC₅₀ = 62.16 μM against LoVo cells) |
| 5-[2-(Benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine (2g) | 1,3,4-Thiadiazole | -NH₂ | -Ph-CH₂-SO₂-Ph | Potent anticancer activity (IC₅₀ = 2.44 μM against LoVo cells) |
| N-(5-Phenyl-1,3,4-thiadiazol-2-yl)acetamide (3a) | 1,3,4-Thiadiazole | -NH-CO-CH₃ | -Ph | Modified biological profile compared to 2a |
| 5-Amino-1,3,4-thiadiazole-2-thiol | 1,3,4-Thiadiazole | -NH₂ | -SH | Antibacterial activity, carbonic anhydrase inhibition |
This comparative analysis reveals several important trends:
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The substituent at position 5 significantly influences anticancer activity, with more complex substituents often leading to enhanced potency
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The amino group at position 2 is generally conserved across bioactive derivatives, highlighting its importance
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Modifications to the amino group, such as acylation, alter the biological profile
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The presence of sulfur-containing groups at position 5 appears to be compatible with biological activity
Based on these trends, 5-[(2-Phenoxyethyl)sulfanyl]-1,3,4-thiadiazol-2-amine would be expected to exhibit biological activities influenced by both its core thiadiazole structure and its specific substitution pattern.
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